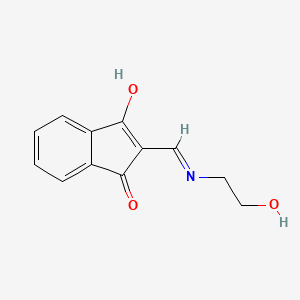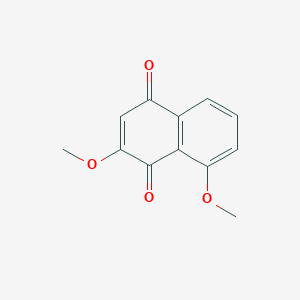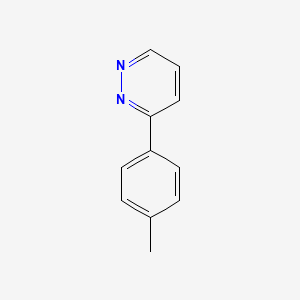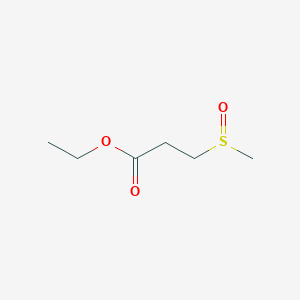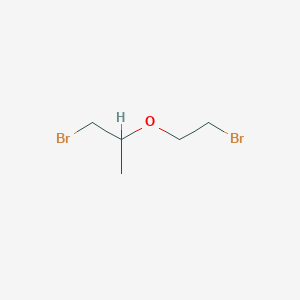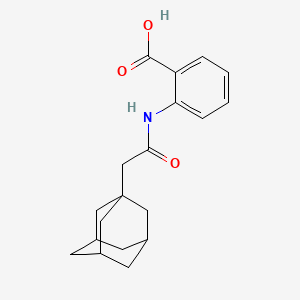
N'-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group, a 2-hydroxyethyl group, and a methyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 2,4-dimethylaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Scientific Research Applications
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dimethylphenyl)-N-methylthiourea
- N’-(2-Hydroxyethyl)-N-methylthiourea
- N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)thiourea
Uniqueness
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea is unique due to the presence of both the 2,4-dimethylphenyl and 2-hydroxyethyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and interactions with biological targets compared to similar compounds.
Properties
CAS No. |
52266-65-6 |
|---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-5-11(10(2)8-9)13-12(16)14(3)6-7-15/h4-5,8,15H,6-7H2,1-3H3,(H,13,16) |
InChI Key |
WMNRHKQKXKSURU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N(C)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



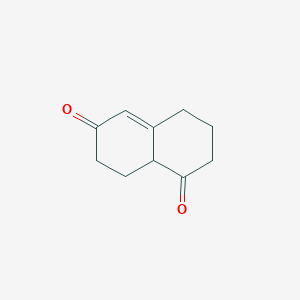


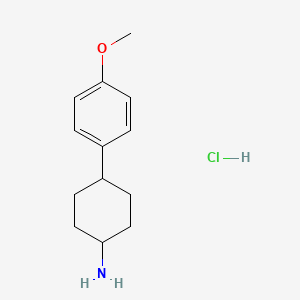
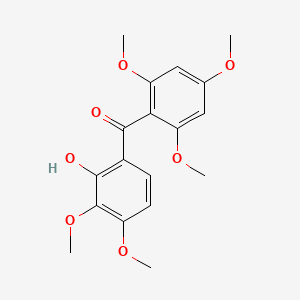
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

